

FR198248: A Fungal Metabolite with Dual Antiviral and Antibacterial Potential

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Compound of Interest

Compound Name: FR198248

Cat. No.: B15568012

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An In-depth Technical Guide on the Discovery and Development of **FR198248**

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR198248 is a novel, naturally occurring compound isolated from the fungus *Aspergillus terreus*. Initially identified for its potent in vitro and in vivo anti-influenza virus activity, subsequent research has revealed its additional role as a peptide deformylase (PDF) inhibitor, suggesting a broader antimicrobial potential. This document provides a comprehensive overview of the discovery, isolation, characterization, and biological activities of **FR198248**, presenting available quantitative data, experimental methodologies, and outlining its proposed mechanisms of action.

Discovery and Isolation

FR198248 was first isolated from the culture broth of the fungal strain *Aspergillus terreus* No. 13830 by researchers at Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.). The producing organism was identified based on its morphological characteristics. Later, **FR198248** was also isolated from *Aspergillus flavipes* during screening for PDF inhibitors.

Fermentation Protocol

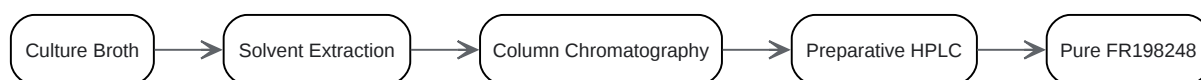
Details of the fermentation process for the production of **FR198248** by *Aspergillus terreus* No. 13830 have been outlined in the initial discovery publication. While the full-text protocol is not

publicly available, the general steps would involve:

- **Inoculum Preparation:** A seed culture of *Aspergillus terreus* No. 13830 is prepared in a suitable liquid medium.
- **Production Fermentation:** The seed culture is used to inoculate a larger volume of production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the yield of **FR198248**.
- **Harvesting:** After a sufficient incubation period, the culture broth containing the secreted **FR198248** is harvested for extraction and purification.

Isolation and Purification

The isolation of **FR198248** from the culture broth typically involves a series of chromatographic techniques. A generalized workflow for its purification is as follows:



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A generalized workflow for the isolation and purification of **FR198248**.

Physicochemical Properties and Structure Elucidation

FR198248 is characterized as a novel tetrahydroxybenzaldehyde compound.^[1] Its chemical structure was elucidated using various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR).

Table 1: Physicochemical Properties of **FR198248**

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₁₀ H ₁₂ O ₅ |
| Appearance | White powder |
| Chemical Class | Tetrahydroxybenzaldehyde |

The elucidated chemical structure of **FR198248** is presented below:



Biological Activity

FR198248 has demonstrated biological activity in two distinct therapeutic areas: as an anti-influenza agent and as a peptide deformylase inhibitor.

Anti-influenza Activity

The initial discovery of **FR198248** highlighted its potential as a novel anti-influenza drug.

FR198248 exhibited anti-influenza virus activity in Madin-Darby canine kidney (MDCK) cells.

Table 2: In Vitro Anti-influenza Activity of **FR198248**

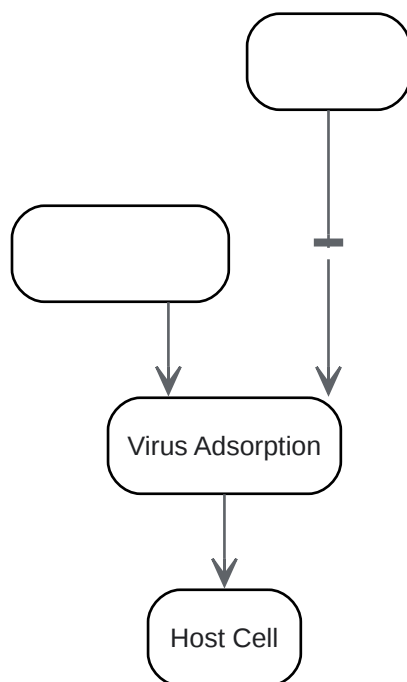
| Cell Line | Virus Strain | Activity Metric | Value |
|-----------|--------------|---------------------------|--------|
| MDCK | Influenza A | Not specified in abstract | Potent |

In vivo studies in a murine model of respiratory tract infection demonstrated the potent anti-influenza activity of **FR198248**.

Table 3: In Vivo Anti-influenza Activity of **FR198248**

| Animal Model | Infection Model | Efficacy |
|--------------|-----------------------------|----------|
| Murine | Respiratory tract infection | Potent |

The proposed mechanism of action for the anti-influenza activity of **FR198248** is the inhibition of virus adsorption to the host cells.



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Proposed mechanism of anti-influenza action of **FR198248**.

Peptide Deformylase (PDF) Inhibition and Antibacterial Activity

Further research identified **FR198248** as an inhibitor of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis, making it a target for novel antibiotics.

The inhibitory activity of **FR198248** against *Staphylococcus aureus* PDF was determined using a spectrophotometric assay. The protocol involves measuring the initial rate of a reaction catalyzed by the PDF enzyme in the presence and absence of the inhibitor.

FR198248 demonstrated potent inhibition of *S. aureus* PDF.

Table 4: In Vitro PDF Inhibitory Activity of **FR198248**

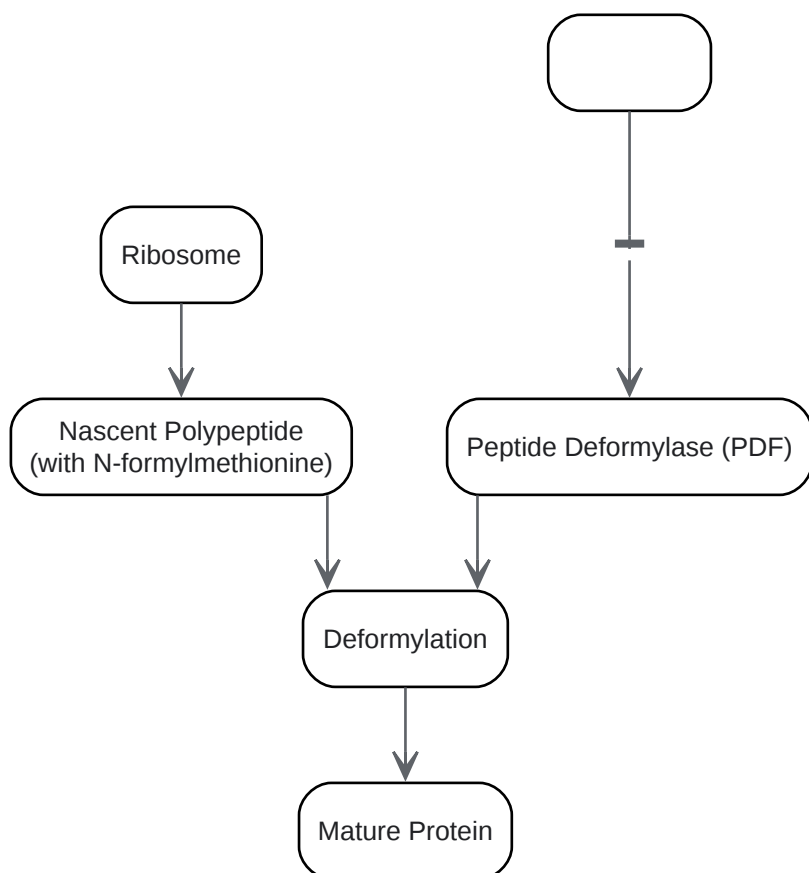
| Enzyme Source | IC ₅₀ (μM) |
|---------------------------|-----------------------|
| Staphylococcus aureus PDF | 3.6 |

Consistent with its PDF inhibitory activity, **FR198248** exhibited antibacterial activity against *Staphylococcus aureus*.

Table 5: Antibacterial Activity of **FR198248**

| Bacterial Strain | MIC (μg/mL) |
|------------------------------|-------------|
| <i>Staphylococcus aureus</i> | 25 |

As a PDF inhibitor, **FR198248** is believed to exert its antibacterial effect by interfering with bacterial protein maturation.



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Mechanism of antibacterial action of **FR198248** via PDF inhibition.

Derivatives of FR198248

The second part of the initial study on **FR198248** described the characterization of related compounds and some of its derivatives. While specific details on the structures and activities of these derivatives are not available in the public domain, this suggests that a medicinal chemistry effort was likely undertaken to explore the structure-activity relationships of this chemical scaffold.

Conclusion and Future Perspectives

FR198248 is a fascinating natural product with a dual mode of action, targeting both influenza virus adsorption and bacterial peptide deformylase. This positions it as a potential lead compound for the development of both antiviral and antibacterial therapies. The lack of extensive follow-up studies in the public domain since its initial discovery in the early 2000s may suggest challenges in its development, such as pharmacokinetic properties, toxicity, or synthetic feasibility. However, the unique scaffold and dual activity of **FR198248** warrant further investigation, especially in the current era of rising antimicrobial resistance. Future research could focus on the total synthesis of **FR198248** and its analogs to optimize its potency and drug-like properties, as well as a more in-depth exploration of its mechanisms of action against a broader range of viruses and bacteria.

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References

- 1. researchgate.net [researchgate.net]
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